

Validating On-Target Activity of KRAS G12C Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: KRAS G12C inhibitor 32

Cat. No.: B15141959

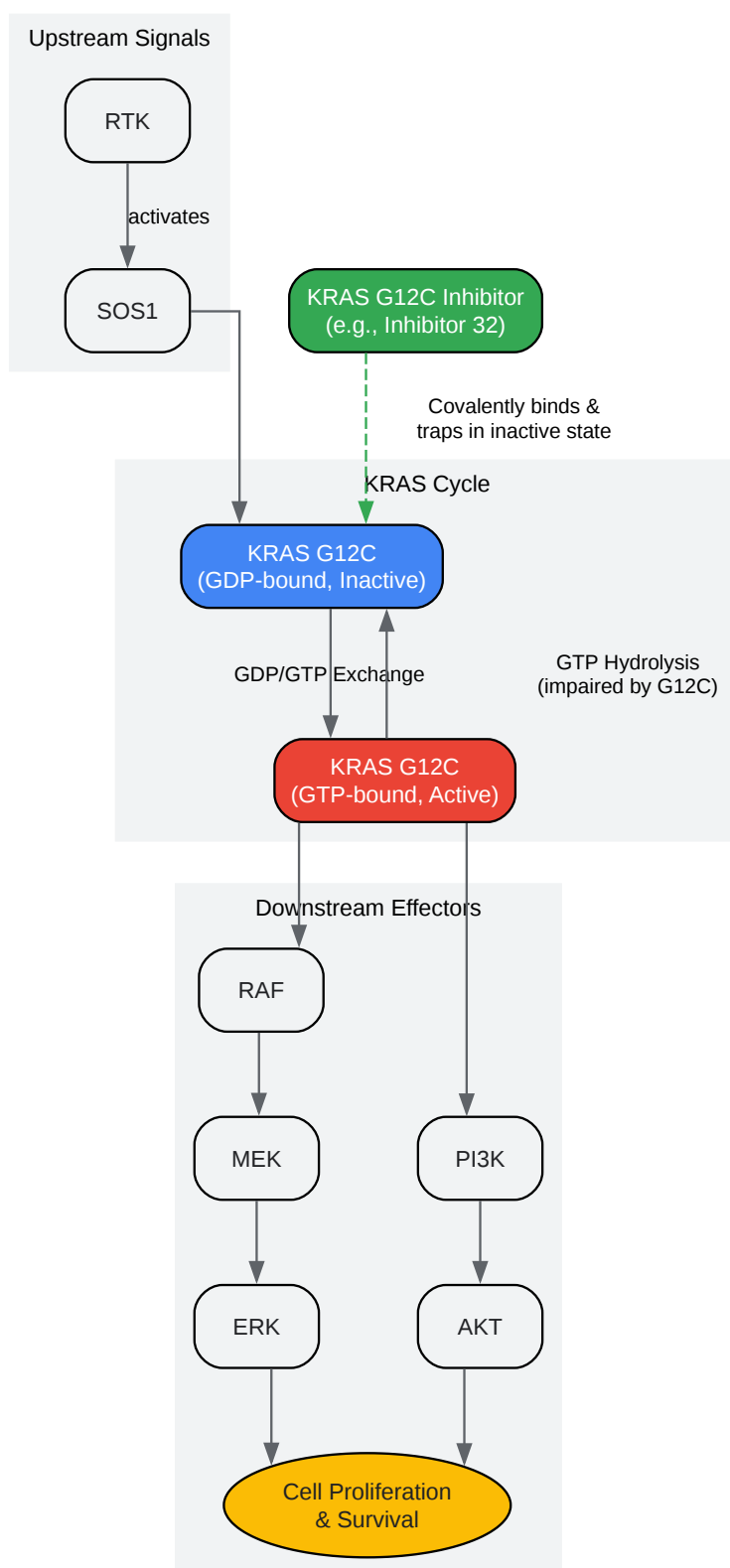
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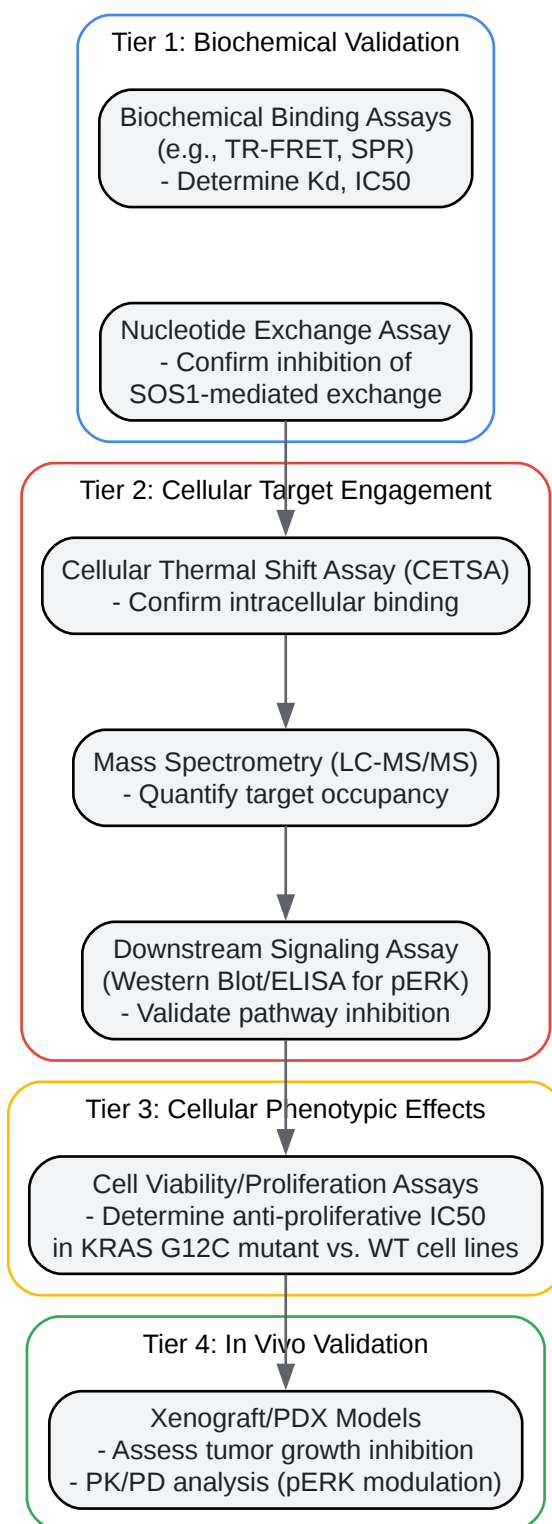
The development of covalent inhibitors targeting the KRAS G12C mutation represents a landmark achievement in precision oncology. Validating the on-target activity of novel inhibitors, such as the hypothetical "**KRAS G12C inhibitor 32**," is a critical process in preclinical and clinical development. This guide provides a comparative framework for assessing the on-target activity of KRAS G12C inhibitors, using the well-characterized agents Sotorasib (AMG 510) and Adagrasib (MRTX849) as benchmarks.

Mechanism of Action of KRAS G12C Inhibitors

The KRAS protein is a central regulator of cell growth and proliferation, acting as a molecular switch that cycles between an active GTP-bound state and an inactive GDP-bound state.^[1] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active state and constitutive activation of downstream pro-growth signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.^{[1][2]}

KRAS G12C inhibitors are covalent drugs that specifically and irreversibly bind to the mutant cysteine residue at position 12.^[1] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing downstream signaling and inhibiting tumor cell growth.^{[1][3]}





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